N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to act as iron chelators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazinoindole core or the acetyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups to the phenyl ring or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce modified triazinoindole derivatives with altered biological activities .
Scientific Research Applications
N~1~-(4-{2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involving iron metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-{2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its ability to chelate iron ions. This chelation disrupts iron homeostasis in cells, particularly cancer cells, leading to inhibition of cell proliferation and induction of apoptosis. The compound selectively binds to ferrous ions, and its cytotoxicity is abolished in the presence of excess iron .
Comparison with Similar Compounds
Similar Compounds
VLX600: Another iron chelator with a similar triazinoindole structure but different substituents.
Deferoxamine: A well-known iron chelator used clinically for treating iron overload conditions.
Triapine: A ribonucleotide reductase inhibitor with iron-chelating properties.
Uniqueness
N~1~-(4-{2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to its specific structure, which allows selective binding to ferrous ions and its potential to induce apoptosis through the mitochondrial pathway. This specificity and mechanism of action make it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C26H21N5O2S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[4-[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C26H21N5O2S/c1-17(32)27-20-13-11-19(12-14-20)23(33)16-34-26-28-25-24(29-30-26)21-9-5-6-10-22(21)31(25)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,32) |
InChI Key |
LCUXYJZUNUILRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 |
Origin of Product |
United States |
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